REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5](N)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>>[CH2:5]([NH:1][C:2]([NH2:4])=[O:3])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 130°-135° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |